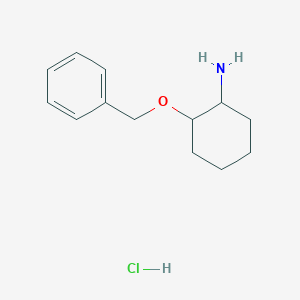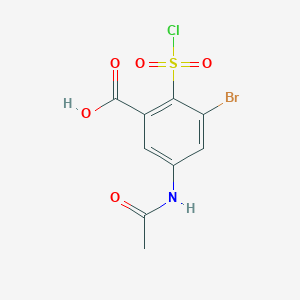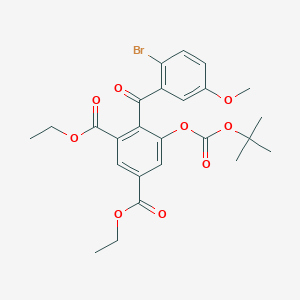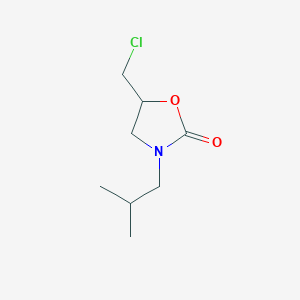![molecular formula C8H10N4S B13062344 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves a multi-step process. One common method is the one-pot multicomponent reaction. This involves the reaction of 5-methyl-1,3-thiazol-2-amine with an aromatic aldehyde and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid (SSA) in glycerol. The mixture is heated at 70-80°C for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under certain conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the thiazole and imidazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the imidazole ring can yield imidazolines.
科学研究应用
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole moiety.
Uniqueness
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is unique due to its dual ring structure, which combines the properties of both thiazole and imidazole rings. This duality enhances its biological activity and makes it a versatile compound in medicinal chemistry.
属性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC 名称 |
1-[(5-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-4-11-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI 键 |
PUDUZWAHQMPJFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)CN2C=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


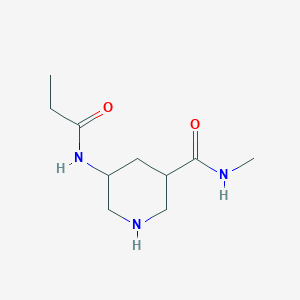
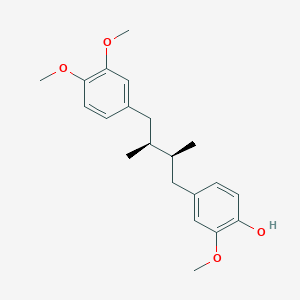


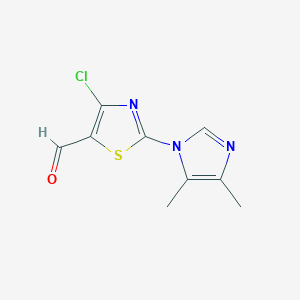
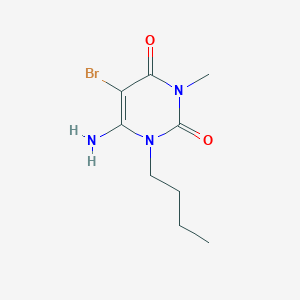
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
